2-Bromo-6-(dimethylphosphinyl)pyridine
Description
2-Bromo-6-(dimethylphosphinyl)pyridine is a brominated pyridine derivative featuring a dimethylphosphinyl (-P(O)(CH₃)₂) substituent at the 6-position and a bromine atom at the 2-position. The dimethylphosphinyl group introduces unique electronic and steric properties, distinguishing it from analogs with substituents like trifluoromethyl, tert-butoxy, or methyl groups .
Properties
Molecular Formula |
C7H9BrNOP |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
2-bromo-6-dimethylphosphorylpyridine |
InChI |
InChI=1S/C7H9BrNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
InChI Key |
LGFQENDLMRDZDE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(dimethylphosphinyl)pyridine can be achieved through various methodsThe reaction typically involves the use of bromotrimethylsilane and other reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent functionalization processes, similar to laboratory-scale synthesis but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(dimethylphosphinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the phosphinyl group.
Scientific Research Applications
2-Bromo-6-(dimethylphosphinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(dimethylphosphinyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phosphinyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs (from evidence):
- 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): Trifluoromethyl (-CF₃) group at the 6-position .
- 2-Bromo-6-(tert-butoxy)pyridine : Bulky tert-butoxy (-OC(CH₃)₃) substituent .
- 2-Bromo-3-methylpyridine (CAS 3430-17-9): Methyl (-CH₃) group at the 3-position .
- 4-Bromo-2-methoxy-6-methylpyridine : Methoxy (-OCH₃) and methyl groups at positions 2 and 6, respectively .
Comparison :
- Electronic Effects : The dimethylphosphinyl group is strongly electron-withdrawing due to the polar P=O bond, which enhances the pyridine ring’s electrophilicity. In contrast, -CF₃ is also electron-withdrawing but less polar, while -OCH₃ is electron-donating .
- The dimethylphosphinyl group is moderately bulky but less so than tert-butoxy .
Physical Properties
*Calculated molecular weight. †Predicted higher due to polar P=O group. ‡Estimated based on phosphorus-containing analogs.
Market and Industrial Relevance
- 2-Bromo-6-(bromomethyl)pyridine : Global market projected to grow at 5.2% CAGR (2025–2030), driven by demand for pharmaceutical intermediates .
- 2-Bromo-6-(dimethylphosphinyl)pyridine : Likely a niche product with applications in specialty chemicals and drug discovery, though production data are scarce.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
